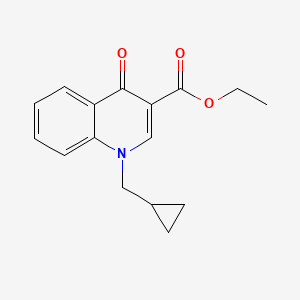![molecular formula C15H14FN5O B15118812 N-[2-(4-fluorophenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B15118812.png)
N-[2-(4-fluorophenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-fluorophenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenoxy group, a pyrazolyl group, and a pyrimidinyl amine group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the reaction of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.
Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be attached through a nucleophilic substitution reaction using 4-fluorophenol and an appropriate leaving group.
Final Coupling: The final step involves coupling the synthesized intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
化学反应分析
Types of Reactions
N-[2-(4-fluorophenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.
科学研究应用
N-[2-(4-fluorophenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- N-[2-(4-chlorophenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine
- N-[2-(4-bromophenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine
- N-[2-(4-methylphenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine
Uniqueness
N-[2-(4-fluorophenoxy)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to the presence of the fluorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C15H14FN5O |
|---|---|
分子量 |
299.30 g/mol |
IUPAC 名称 |
N-[2-(4-fluorophenoxy)ethyl]-6-pyrazol-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C15H14FN5O/c16-12-2-4-13(5-3-12)22-9-7-17-14-10-15(19-11-18-14)21-8-1-6-20-21/h1-6,8,10-11H,7,9H2,(H,17,18,19) |
InChI 键 |
WMVGXEPXFYLVEJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NCCOC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-phenyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B15118736.png)
![N-(4-ethoxyphenyl)-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B15118745.png)
![N-[(4-methylphenyl)methyl]-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide](/img/structure/B15118749.png)
![N-ethyl-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B15118763.png)
![6-[5-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15118770.png)
![3-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B15118776.png)
![1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B15118787.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15118793.png)
![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B15118803.png)
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dimethylbenzenesulfonyl)piperidine](/img/structure/B15118808.png)
![2,6-di-tert-butyl-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2H-pyran-2-ylium; tetrafluoroboranuide](/img/structure/B15118815.png)
![3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}(methyl)amino)-1,2-benzothiazole-1,1-dione](/img/structure/B15118824.png)
![methyl 2-[(3,5-difluorophenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B15118832.png)

